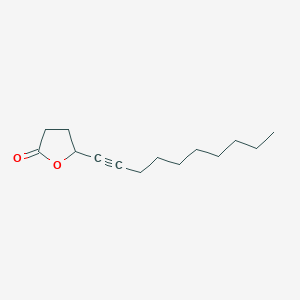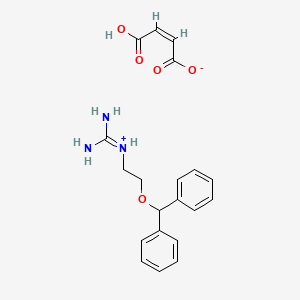
1-(2-(Diphenylmethoxy)ethyl)guanidine hydrogen maleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(Diphenylmethoxy)ethyl)guanidine hydrogen maleate is a chemical compound that belongs to the class of guanidines. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various chemical and biological applications . This compound, in particular, has a unique structure that combines the properties of diphenylmethoxy and guanidine, making it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Diphenylmethoxy)ethyl)guanidine hydrogen maleate typically involves the reaction of diphenylmethanol with ethylene oxide to form 2-(diphenylmethoxy)ethanol. This intermediate is then reacted with cyanamide to form 1-(2-(diphenylmethoxy)ethyl)guanidine. The final step involves the reaction of this compound with maleic acid to form the hydrogen maleate salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are often employed to facilitate the reactions and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-(Diphenylmethoxy)ethyl)guanidine hydrogen maleate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the guanidine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted guanidine derivatives.
Applications De Recherche Scientifique
1-(2-(Diphenylmethoxy)ethyl)guanidine hydrogen maleate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential as a DNA minor groove binder and kinase inhibitor.
Medicine: Investigated for its potential therapeutic effects, including as an antihypertensive agent.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations.
Mécanisme D'action
The mechanism of action of 1-(2-(Diphenylmethoxy)ethyl)guanidine hydrogen maleate involves its interaction with molecular targets such as enzymes and receptors. The guanidine group can form hydrogen bonds and electrostatic interactions with amino acid residues in proteins, affecting their function. This compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Guanethidine: An antihypertensive agent that inhibits the release of norepinephrine at nerve endings.
N,N’-Disubstituted Guanidines: Used in pharmaceuticals and as ligands in coordination chemistry.
Uniqueness
1-(2-(Diphenylmethoxy)ethyl)guanidine hydrogen maleate is unique due to its combination of diphenylmethoxy and guanidine functionalities. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research .
Propriétés
Numéro CAS |
73806-61-8 |
|---|---|
Formule moléculaire |
C20H23N3O5 |
Poids moléculaire |
385.4 g/mol |
Nom IUPAC |
2-benzhydryloxyethyl(diaminomethylidene)azanium;(Z)-4-hydroxy-4-oxobut-2-enoate |
InChI |
InChI=1S/C16H19N3O.C4H4O4/c17-16(18)19-11-12-20-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14;5-3(6)1-2-4(7)8/h1-10,15H,11-12H2,(H4,17,18,19);1-2H,(H,5,6)(H,7,8)/b;2-1- |
Clé InChI |
ZRCJJZIMECSYDS-BTJKTKAUSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OCC[NH+]=C(N)N.C(=C\C(=O)[O-])\C(=O)O |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OCC[NH+]=C(N)N.C(=CC(=O)[O-])C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


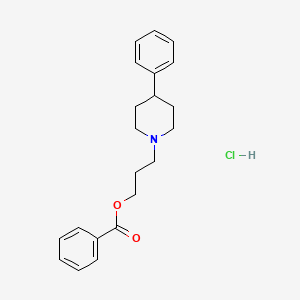
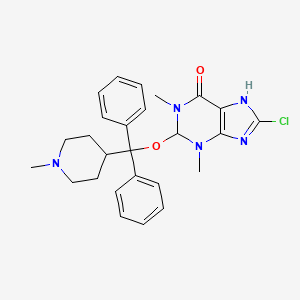
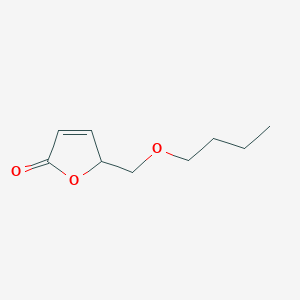


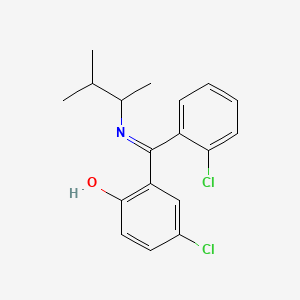
![[2,3,4,5-Tetraacetyloxy-6-(6-chloropurin-9-yl)-6-ethylsulfanylhexyl] acetate](/img/structure/B14438133.png)
![2-amino-N-[2-[4-chloro-2-(2-chlorobenzoyl)-N-methylanilino]acetyl]-N-(2-phenylethyl)acetamide;oxalic acid](/img/structure/B14438134.png)
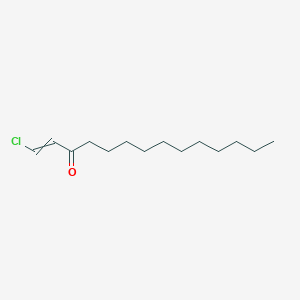
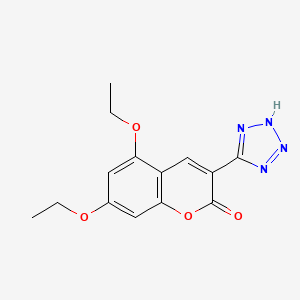
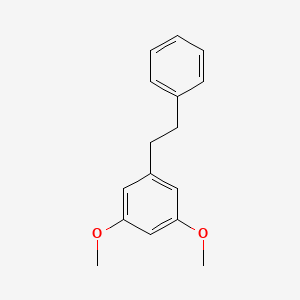
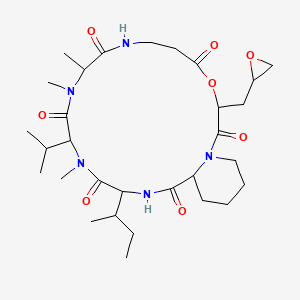
![Silanol, dimethyl[tris(trimethylsilyl)methyl]-](/img/structure/B14438161.png)
